molecular formula C9H10N3NaO2 B12738222 CBI0-277 sodium CAS No. 49638-52-0

CBI0-277 sodium

Cat. No.: B12738222
CAS No.: 49638-52-0
M. Wt: 215.18 g/mol
InChI Key: SWNDNXBIHUSKSV-UHFFFAOYSA-M
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Description

CBI0-277 sodium is a triazene-based alkylating agent primarily investigated for its role in cancer chemotherapy. It functions by transferring alkyl groups to DNA, forming adducts at the O⁶ position of guanine, which disrupts DNA replication and triggers apoptosis in rapidly dividing cells . Unlike traditional alkylators, CBI0-277 exhibits a unique mechanism of depleting O⁶-alkylguanine-DNA alkyltransferase (ATase), a DNA repair enzyme that confers resistance to alkylating agents.

Preclinical data suggest that this compound has improved solubility and bioavailability compared to non-salt forms, which may enhance its pharmacokinetic profile .

Properties

CAS No.

49638-52-0

Molecular Formula

C9H10N3NaO2

Molecular Weight

215.18 g/mol

IUPAC Name

sodium;4-(dimethylaminodiazenyl)benzoate

InChI

InChI=1S/C9H11N3O2.Na/c1-12(2)11-10-8-5-3-7(4-6-8)9(13)14;/h3-6H,1-2H3,(H,13,14);/q;+1/p-1

InChI Key

SWNDNXBIHUSKSV-UHFFFAOYSA-M

Canonical SMILES

CN(C)N=NC1=CC=C(C=C1)C(=O)[O-].[Na+]

solubility

Water > 50 (mg/mL)
Acetate buffer, pH 4 <1 (mg/mL)
Carbonate buffer, pH 9 > 50 (mg/mL)
0.1NHCI 1 (mg/mL)
Ethanol 16 (mg/mL)
Methanol > 50 (mg/mL)
Dimethyl acetamide < 1 (mg/mL)
DMSO 3 (mg/mL)
DMF 1 (mg/mL)
Acetonitrile < 1 (mg/mL)
Ethyl acetate < 1 (mg/mL)
Chloroform < 1 (mg/mL)
Toluene < 1 (mg/mL)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CBI0-277 sodium typically involves the reaction of benzoic acid with 3,3-dimethyl-1-triazen-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

CBI0-277 sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CBI0-277 sodium has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CBI0-277 sodium involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

CBI0-277 sodium belongs to the triazene and imidazotetrazine class of alkylating agents. Key comparators include temozolomide , dacarbazine (DTIC) , and fotemustine , which share mechanistic similarities but differ in potency, ATase interaction, and clinical applications.

Table 1: Key Comparative Data

Property This compound Temozolomide Dacarbazine (DTIC) Fotemustine
Mechanism O⁶-guanine alkylation O⁶-guanine alkylation Methylation via MTIC* Crosslinks DNA/RNA
ATase Depletion Threshold ~10 fmol/mg protein 40–45 fmol/mg protein 40–45 fmol/mg protein Not reported
Bioactivation Spontaneous hydrolysis pH-dependent hydrolysis Hepatic conversion to MTIC Non-enzymatic
Solubility High (sodium salt) Moderate Low Lipophilic
Clinical Use Experimental Glioblastoma, melanoma Melanoma, lymphoma Melanoma (CNS metastases)

*MTIC: 5-(3-methyl-1-triazeno)imidazole-4-carboxamide.

Key Findings:

ATase Depletion Efficiency: this compound demonstrates superior ATase depletion at lower enzyme levels (threshold ~10 fmol/mg protein) compared to temozolomide and DTIC (threshold 40–45 fmol/mg) . This suggests enhanced activity in tumors with low to moderate ATase expression.

The sodium salt formulation of CBI0-277 improves aqueous solubility compared to DTIC, which requires metabolic activation in the liver .

Pharmacokinetic Limitations :

  • Temozolomide’s oral bioavailability and blood-brain barrier penetration make it preferable for CNS tumors, whereas CBI0-277’s clinical pharmacokinetics remain underexplored .

Toxicity Profiles :

  • DTIC is associated with severe nausea and myelosuppression, while CBI0-277’s toxicity data are sparse. Preclinical models indicate manageable hematologic toxicity, but human studies are needed .

Q & A

Q. How can researchers determine the purity and stability of CBI0-277 sodium in experimental settings?

To assess purity, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify impurities and quantify the compound’s integrity. Stability studies should involve accelerated degradation tests under varying temperatures, pH levels, and light exposure, followed by spectroscopic validation (e.g., NMR, UV-Vis). Ensure protocols align with reproducibility standards by detailing equipment calibration, solvent systems, and validation controls in the methodology section .

Q. What are the key considerations for designing a dose-response study using this compound in cellular models?

Define the biological endpoint (e.g., apoptosis, protein inhibition) and select a physiologically relevant concentration range based on prior pharmacokinetic data. Include positive and negative controls (e.g., untreated cells, solvent-only groups). Use nonlinear regression models to calculate EC50/IC50 values and validate results with triplicate experiments. Document cell line origins, passage numbers, and incubation conditions to ensure reproducibility .

Q. How should researchers formulate a hypothesis when investigating this compound’s mechanism of action?

Base hypotheses on structural analogs or known targets (e.g., kinase inhibition). For example: “this compound inhibits [specific kinase] by binding to its ATP pocket, as evidenced by reduced phosphorylation levels in Western blot assays.” Support this with preliminary docking simulations or literature on related compounds. Ensure hypotheses are falsifiable and directly tied to measurable outcomes .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

Conduct a meta-analysis to identify variables such as assay conditions (e.g., cell type, incubation time), batch-to-batch compound variability, or measurement techniques (e.g., fluorescence vs. luminescence). Validate findings using orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target specificity). Apply statistical tools like Bland-Altman plots to quantify discrepancies .

Q. What strategies optimize the synthesis protocol of this compound to enhance yield without compromising purity?

Employ design of experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst ratios. Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation. Purification steps should combine recrystallization (for bulk impurities) and preparative HPLC (for trace contaminants). Document all modifications in supplementary materials to aid replication .

Q. How can researchers evaluate the long-term biological effects of this compound in vivo while minimizing confounding factors?

Use genetically homogeneous animal models and standardized housing conditions to reduce variability. Implement longitudinal sampling (e.g., blood/tissue at multiple timepoints) and paired statistical analyses. Address pharmacokinetic confounders by measuring plasma concentrations alongside phenotypic outcomes. Include sham-treated controls and blinded scoring to mitigate bias .

Methodological Guidance

What frameworks are recommended for evaluating the quality of research questions on this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess practical and scientific merit. For mechanistic studies, use PICO (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example: “In [cell type] (P), does this compound (I) compared to [control compound] (C) reduce [biomarker] levels (O)?” .

Q. How should researchers integrate contradictory literature findings into their experimental design?

Perform a sensitivity analysis to prioritize variables with the highest impact on outcomes. Use systematic reviews to identify knowledge gaps and design experiments that directly address conflicting mechanisms (e.g., competitive binding assays, gene expression profiling). Pre-register hypotheses and analytical plans to reduce hindsight bias .

Data Management & Reproducibility

Q. What are best practices for documenting and sharing this compound research data?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw datasets (e.g., chromatograms, dose-response curves) in repositories like Zenodo or Figshare. Annotate metadata with experimental parameters (e.g., pH, temperature) and instrument settings. Use version control for protocols and cite datasets via DOIs .

Q. How can computational models complement experimental studies on this compound?

Combine molecular dynamics simulations (e.g., binding free energy calculations) with wet-lab validation. Use QSAR models to predict toxicity or bioavailability, then verify with in vitro assays. Ensure transparency by sharing code (e.g., GitHub) and input files (e.g., PDB structures) .

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